FA-Ala-Phe-NH2 Demonstrates Significantly Higher Affinity for Metalloprotease Than FA-Gly-Leu-NH2
In a direct head-to-head comparison using a neutral metalloprotease from B. cereus, FA-Ala-Phe-NH2 exhibited a markedly lower Michaelis constant (Km) than FA-Gly-Leu-NH2, indicating a higher affinity for the enzyme's active site. This quantitative difference in Km underscores that the Ala-Phe sequence provides a kinetic advantage over the Gly-Leu sequence for this class of enzyme [1].
| Evidence Dimension | Enzyme Affinity (Michaelis Constant, Km) |
|---|---|
| Target Compound Data | Km = 0.858 mM |
| Comparator Or Baseline | FA-Gly-Leu-NH2 (Km = 2.363 mM) |
| Quantified Difference | 2.75-fold lower Km (higher affinity) |
| Conditions | B. cereus neutral metalloprotease, pH 7.0, 45°C |
Why This Matters
A lower Km for FA-Ala-Phe-NH2 allows for more sensitive detection of enzyme activity at lower substrate concentrations, improving assay cost-efficiency and enabling the study of low-abundance enzymes.
- [1] Sousa, F., et al. (2007). A novel protease produced by Bacillus cereus grown on wool as carbon and nitrogen source was purified. Socolar Article Index, 100052558160. View Source
